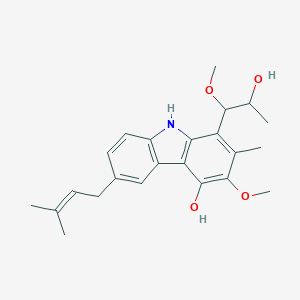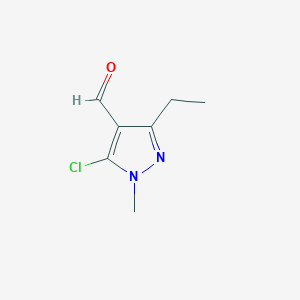
5-氯-3-乙基-1-甲基-1H-吡唑-4-甲醛
描述
“5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde” is a chemical compound with the CAS Number: 128564-56-7 . It has a molecular weight of 172.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde .
Physical And Chemical Properties Analysis
The compound is a powder and its melting point is between 37-41°C .
科学研究应用
合成和结构表征
对吡唑衍生物的合成已经得到广泛探讨,包括类似于5-氯-3-乙基-1-甲基-1H-吡唑-4-甲醛的化合物。例如,徐和史(2011年)详细描述了一个类似化合物的合成和晶体结构,揭示了其分子几何结构和相互作用的见解 (Xu & Shi, 2011)。此外,Trilleras等人(2014年)描述了类似化合物中由π-堆积氢键链构建的片状结构的形成,突显了构建复杂分子结构的潜力 (Trilleras, Utria, Cobo, & Glidewell, 2014)。
化学反应性和应用
吡唑衍生物的化学反应性为新型杂环系统提供了一条途径。Gouda等人(2016年)回顾了5-氯吡唑-4-甲醛的制备方法和反应性,强调了它们作为合成多样、具有挑战性的杂环化合物中间体的重要性 (Gouda, Abu-Hashem, Saad, & Elattar, 2016)。
腐蚀抑制
在材料科学领域,Thomas等人(2020年)研究了5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛在酸性环境中对低碳钢的防腐蚀性能。他们的研究表明该化合物作为腐蚀抑制剂的有效性,提供了关于其在金属表面上吸附行为和保护机制的见解 (Thomas, Ammal, & Joseph, 2020)。
生物活性
除了药物使用和副作用,对吡唑衍生物的研究还涉及它们潜在的生物活性。Bhat等人(2016年)合成了一系列吡唑-甲醛化合物,评估了它们的抗微生物活性。这项研究展示了这些化合物可能展示的广谱微生物抑制作用,暗示了它们在开发新型抗微生物剂方面的实用性 (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016)。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-5(4-11)7(8)10(2)9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGECGIPOLQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373928 | |
| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
CAS RN |
128564-56-7 | |
| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128564-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

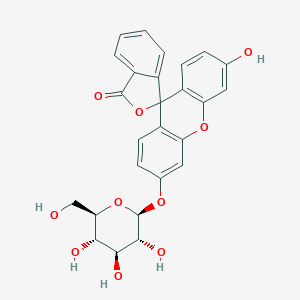

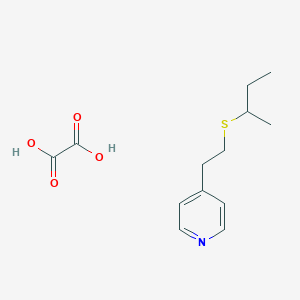
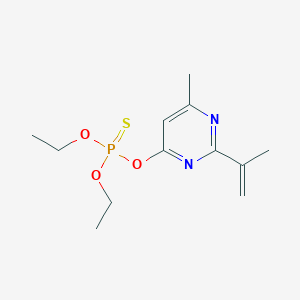
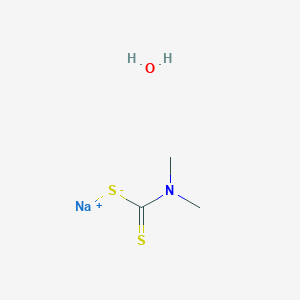
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
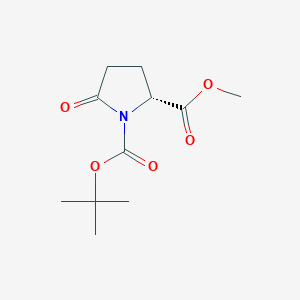
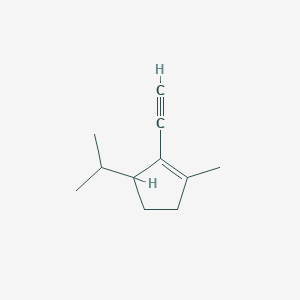


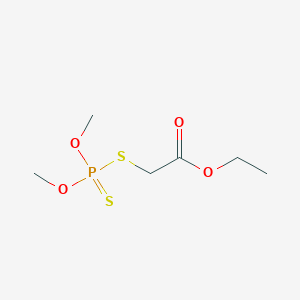
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)

